molecular formula FeO B8711397 Ferrous oxide [hsdb]

Ferrous oxide [hsdb]

Cat. No. B8711397
M. Wt: 71.84 g/mol
InChI Key: VBMVTYDPPZVILR-UHFFFAOYSA-N
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Patent
US06958362B2

Procedure details

To optionally decided weight 25% of sulfuric acid (H2SO4) was dissolved aluminum hydroxide (Al(OH)3 xH2O, molecular weight:77.99) consisting of 21.03% of aluminum oxide (Al2O3), 41.65% of Silicic acid (SiO4), 5.48% of potassium (K2), 2.70% of red iron oxide (Fe2O3), 20.85% of sulfuric acid (H2SO4), and 0.63% of water. The resulting composition was mixed with potassium sulphate (K2SO4) to produce potassium alum. The potassium alum again was mixed with aluminum silicate by a mixing ratio of 1:3 and produced 24-water salt alkali metal polysilicate-sulfate chelate. By polymerizing precipitation, colloid sol having a construction of aluminum silicate molecular sieve was yielded. To this aluminum silicate molecular sieve colloid sol, 0.3% of light magnesia (MgO), 0.15% of iron oxide (Fe2O3), 3% of calcium hydroxide (Ca(OH)2), 0.75% of sodium hydroxide (NaOH), 0.10% of potassium hydroxide (KOH), and 35% of distilled water were added in sequence stirring the mixture to produce the chelate. The chelate was put into a tank and impurities therein were removed using a cleaning filter. Then, the purified chelate was placed into a cylinder chamber of a spray dryer, and passed through a spray nozzle. The chelate, after passing through the spray nozzle, contacted with hot air through a heated air valve having a temperature range of from 302° F. to 410° F., connected to the cylinder to produce dried microsphere.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[OH-].[Al+3:7].[OH-].[OH-].[O-2].[Al+3].[O-2].[O-2].[Al+3].[Si](O)(O)(O)O.[K].[S:21]([O-:25])([O-:24])(=[O:23])=[O:22].[K+:26].[K+]>[O-2].[Fe+2].O>[O-:4][S:1]([O-:5])(=[O:3])=[O:2].[O-:24][S:21]([O-:25])(=[O:23])=[O:22].[Al+3:7].[K+:26] |f:1.2.3.4,5.6.7.8.9,12.13.14,15.16,18.19.20.21,^1:19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Al+3].[OH-].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](O)(O)(O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Fe+2]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.